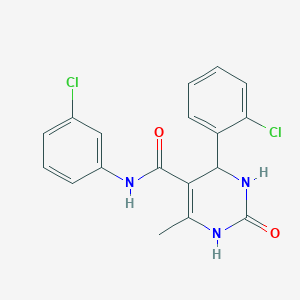
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2 and its molecular weight is 376.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 332373-18-9) is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H15Cl2N3O2
- Molecular Weight : 376.24 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with chlorophenyl substituents, which are believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains:
The presence of chlorine atoms in the phenyl rings is thought to enhance the antimicrobial efficacy by increasing lipophilicity and enabling better membrane penetration.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MGC-803 | 10.5 | Induces apoptosis |
| HeLa | 12.7 | Cell cycle arrest |
| MCF-7 | 9.8 | Cytotoxicity |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, possibly through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
The proposed mechanism of action for this compound involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By disrupting this enzyme's function, the compound can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells . Additionally, it may modulate signaling pathways associated with inflammation and apoptosis, further contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrimidine compounds:
- Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested against common pathogens. The study found that modifications at specific positions on the pyrimidine ring significantly impacted antimicrobial activity, with certain derivatives showing enhanced potency against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In a comparative study of various pyrimidine derivatives, it was noted that those with halogen substitutions exhibited greater cytotoxic effects against cancer cell lines compared to their non-halogenated counterparts. This highlights the importance of structural modifications in enhancing biological activity .
科学的研究の応用
Based on the search results, information on the applications of "4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is limited. However, the search results do provide information on related compounds and their applications, which may provide some insight.
Related Compounds and Applications
- Tetrahydropyrimidine derivatives A study synthesized tetrahydropyrimidine derivatives with halogenated benzyl derivatives and carboxylate linkages .
- Dihydropyrimidine derivatives Research has assessed the cytotoxic efficiency of pyrimidine-based derivatives against various cancer cell lines, revealing significant anticancer activity . One compound enhanced pro-apoptotic markers and caused cell cycle arrest in the HepG2 cell line . Another compound displayed an inhibitory profile against cancer cell lines, acting as an EGFR inhibitor . Further research developed Biginelli hybrids with heterocyclic moieties, with one compound showing strong inhibitory activity against tyrosine kinases VEGFR-2 and mTOR, also boosting caspase-3 and caspase-9 levels and increasing apoptosis in A549 cells .
- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates: These compounds have significant cytotoxic efficacy against human cancer cell lines .
Other related information
- Chemical Names and Identifiers: Information regarding the compound N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be found with the CAS number 332373-18-9 . This compound has a molecular weight of 376.2 g/mol .
*screening compound 4339-0457: Another similar compound, 4-(4-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is available as a screening compound .
Summary Table
特性
IUPAC Name |
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-12-6-4-5-11(19)9-12)16(23-18(25)21-10)13-7-2-3-8-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIYKJJZCZMOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














